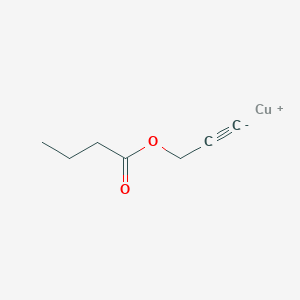![molecular formula C10H16O4 B14318381 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol CAS No. 110087-51-9](/img/structure/B14318381.png)
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol is a complex organic compound characterized by its unique molecular structure. It contains a fused ring system with an epoxide and a hydroxyl group, making it an interesting subject for chemical research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyrano[3,2-c]oxepin Ring System: This can be achieved through a series of cyclization reactions.
Introduction of the Epoxide Group: This step often involves the use of peracids or other oxidizing agents to introduce the epoxide functionality.
Hydroxylation: The hydroxyl group can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Selective reduction can be used to modify the epoxide or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diols or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol involves its interaction with specific molecular targets. The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or DNA. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Epoxy-2H-pyrano[3,2-c]oxepin-2-ol: Similar structure but lacks the methyl group.
Octahydro-2H-pyrano[3,2-c]oxepin-2-ol: Lacks both the epoxide and methyl groups.
Uniqueness
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
110087-51-9 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
8-methyl-6,11,12-trioxatricyclo[7.2.1.02,7]dodecan-5-ol |
InChI |
InChI=1S/C10H16O4/c1-5-7-4-12-10(13-7)6-2-3-8(11)14-9(5)6/h5-11H,2-4H2,1H3 |
Clé InChI |
JKOGCMORUZKMBK-UHFFFAOYSA-N |
SMILES canonique |
CC1C2COC(O2)C3C1OC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
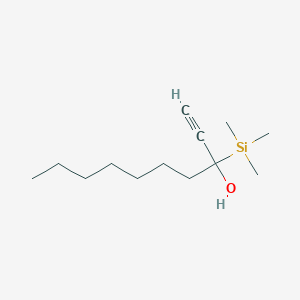
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
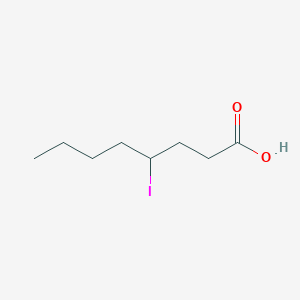
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)

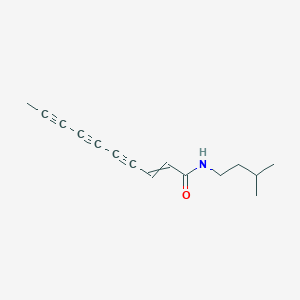
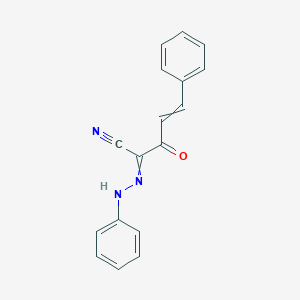
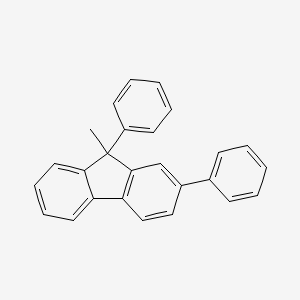
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

